An In-Depth Technical Guide to N-(2-chlorophenyl)-1H-indole-3-carboxamide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-(2-chlorophenyl)-1H-indole-3-carboxamide: Structure, Properties, and Synthesis
Abstract
The indole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific derivative, N-(2-chlorophenyl)-1H-indole-3-carboxamide. We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols with mechanistic insights, and a review of its potential applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound for further investigation.
Section 1: Chemical Identity and Physicochemical Properties
N-(2-chlorophenyl)-1H-indole-3-carboxamide is an organic compound featuring an indole ring system linked to a 2-chlorophenyl group via an amide bridge. The indole moiety is a common pharmacophore, and its substitution at the 3-position with a carboxamide group allows for diverse chemical modifications to modulate biological activity.[1]
Chemical Structure
The molecule consists of a bicyclic indole core, with the carboxamide functionality at the C3 position. The amide nitrogen is substituted with a phenyl ring that bears a chlorine atom at the ortho-position.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of N-(2-chlorophenyl)-1H-indole-3-carboxamide.
Materials:
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Indole-3-carboxylic acid
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Thionyl chloride (SOCl₂) or EDC/HOBt
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2-chloroaniline
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol or Ethyl Acetate/Hexane for recrystallization
Procedure:
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Activation of Carboxylic Acid:
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To a solution of indole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases. The formation of the acyl chloride intermediate is key. Mechanistic Insight: Thionyl chloride converts the hydroxyl group of the carboxylic acid into a highly reactive acyl chloride, a superior electrophile for the subsequent amidation step.
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Remove the excess thionyl chloride under reduced pressure.
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Amide Bond Formation:
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Dissolve the resulting crude indole-3-carbonyl chloride in fresh anhydrous DCM.
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In a separate flask, dissolve 2-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
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Add the 2-chloroaniline solution dropwise to the acyl chloride solution at 0 °C.
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Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The organic base (triethylamine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the aniline nucleophile.
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Workup and Purification:
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Quench the reaction mixture with water.
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Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford N-(2-chlorophenyl)-1H-indole-3-carboxamide as a solid. [2]
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Section 3: Spectroscopic Characterization
Structural confirmation and purity assessment are critical. The following table summarizes the expected spectral data based on the compound's structure and data from analogous indole-3-carboxamides.
| Technique | Expected Observations |
| ¹H NMR | ~11.8 ppm (s, 1H): Indole N-H proton. ~10.4 ppm (s, 1H): Amide N-H proton. ~6.9-8.2 ppm (m, 9H): Aromatic protons from both the indole and chlorophenyl rings. The specific splitting patterns will depend on the coupling constants between adjacent protons. [2] |
| ¹³C NMR | ~164 ppm: Amide carbonyl carbon. ~100-140 ppm: Aromatic carbons from both ring systems. The number of signals will correspond to the unique carbon environments. |
| IR (cm⁻¹) | ~3410 cm⁻¹: Indole N-H stretching. ~3300 cm⁻¹: Amide N-H stretching. ~1640 cm⁻¹: Amide C=O stretching (Amide I band). [2] |
| Mass Spec (MS) | [M+H]⁺ at m/z 271.06: Corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable at M and M+2. [3] |
Section 4: Potential Applications in Drug Discovery
The indole nucleus is a key structural motif in many natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. [1][4]N-aryl indole derivatives, in particular, are of significant interest. [5] While specific bioactivity data for N-(2-chlorophenyl)-1H-indole-3-carboxamide is not extensively published, its structural components suggest several avenues for investigation:
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Kinase Inhibition: Many indole-based molecules are known to be kinase inhibitors. Interestingly, one study noted that N-(2-chlorophenyl)-1H-indole-3-carboxamide specifically lacks inhibitory activity against EphB3 kinase, making it a useful negative control compound for such studies. [6]* Antimicrobial/Antifungal Agents: The indole-carboxamide scaffold has been explored for developing new antimicrobial and antifungal agents. [1][7]The presence of the chlorophenyl group may enhance lipophilicity and modulate activity.
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Antitubercular Activity: Indole-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, targeting proteins like MmpL3. [1]* Herbicidal Activity: Derivatives of indole-3-carboxylic acid have been investigated as potential herbicides, acting as antagonists for auxin transport inhibitors. [8] The compound serves as a valuable scaffold. Further derivatization—for instance, at the indole nitrogen (N-1 position)—or modification of the chlorophenyl ring could lead to the discovery of potent and selective therapeutic agents. [9]
Section 5: Conclusion
N-(2-chlorophenyl)-1H-indole-3-carboxamide is a well-defined chemical entity with an accessible synthetic route. Its stable indole-3-carboxamide core, combined with the electronically and sterically defined 2-chlorophenyl substituent, makes it an important building block and reference compound. While its own biological profile is not extensively detailed, its structure serves as a foundational scaffold for creating libraries of related compounds for screening in various drug discovery programs, from oncology to infectious diseases. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and further explore the potential of this versatile molecule.
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